molecular formula C24H31N3O B11419871 2-methyl-N-{2-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

2-methyl-N-{2-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B11419871
M. Wt: 377.5 g/mol
InChI Key: SKQKLXTYJOINIH-UHFFFAOYSA-N
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Description

2-methyl-N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a complex organic compound that features a benzodiazole core, which is a significant structure in medicinal chemistry due to its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzodiazole ring through a cyclization reaction, followed by the introduction of the tetramethylphenyl group via a Friedel-Crafts alkylation. The final step involves the amidation reaction to introduce the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-efficiency catalysts and controlled reaction conditions to ensure the consistency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzodiazole ring or the amide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-methyl-N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole core can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-1,3-benzodiazole
  • 2-methyl-1H-benzimidazole
  • 2-methyl-1H-benzo[d]imidazole

Uniqueness

Compared to these similar compounds, 2-methyl-N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is unique due to the presence of the tetramethylphenyl group and the propanamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H31N3O

Molecular Weight

377.5 g/mol

IUPAC Name

2-methyl-N-[2-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C24H31N3O/c1-15(2)24(28)25-12-11-23-26-21-9-7-8-10-22(21)27(23)14-20-18(5)16(3)13-17(4)19(20)6/h7-10,13,15H,11-12,14H2,1-6H3,(H,25,28)

InChI Key

SKQKLXTYJOINIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C)C)C

Origin of Product

United States

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